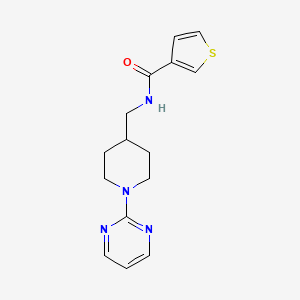
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide” is a chemical compound that has been studied for its potential therapeutic applications . It is a derivative of 1-H-pyrazole-3-carboxamide and has been shown to exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .
Synthesis Analysis
The synthesis of this compound involves the design and creation of a series of 1-H-pyrazole-3-carboxamide derivatives . A structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .Molecular Structure Analysis
The molecular formula of this compound is C15H23N5O . The structure includes a pyrimidine ring linked to a piperazine ring . The piperazine ring adopts a chair conformation with protonation at the N atom not linked to the other ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 289.38 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Chemodivergent Synthesis
This compound is utilized in chemodivergent synthesis processes where it can lead to the formation of various amides and imidazo[1,2-a]pyridines . These reactions are significant due to their mild and metal-free conditions, which are beneficial for creating pharmacologically active molecules.
Anti-Fibrosis Activity
Researchers have synthesized novel pyrimidine derivatives to evaluate their anti-fibrotic activities . Compounds like this have shown potential in inhibiting the expression of collagen and could be developed into novel anti-fibrotic drugs.
Bone Disorder Treatment
In the search for treatments for bone disorders, compounds with a 2-aminopyrimidine template, similar to our compound of interest, have been identified as targeting the Wnt β-catenin cellular messaging system . This pathway is crucial for bone growth and repair.
Leukemia Therapy
Derivatives of the compound have been structurally characterized and used in the treatment of leukemia . They specifically inhibit the activity of tyrosine kinases, which are essential in the proliferation of cancer cells.
Kinase Inhibition
The compound has been involved in the inhibition of PKB kinase activity . Kinase inhibition is a common strategy in targeted cancer therapy, as it can disrupt signaling pathways that promote cancer cell survival and proliferation.
Medicinal Chemistry
The pyrimidine moiety of the compound is a privileged structure in medicinal chemistry, often employed in the design of molecules with varied biological and pharmaceutical activities . This includes antimicrobial, antiviral, and antitumor properties.
Pharmacophore Development
Due to its structural features, the compound can serve as a pharmacophore, aiding in the development of new drugs with specific biological targets . Pharmacophores are essential for the rational design of drugs with improved efficacy and reduced side effects.
Synthetic Methodology
The compound’s synthesis involves innovative methodologies that can be applied to create a wide array of structurally diverse molecules . This versatility is crucial for expanding the boundaries of drug discovery and development.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c20-14(13-4-9-21-11-13)18-10-12-2-7-19(8-3-12)15-16-5-1-6-17-15/h1,4-6,9,11-12H,2-3,7-8,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPDMOIBHUWWHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CSC=C2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2585584.png)

![Tert-butyl N-[3-[(2-chloropyrimidin-4-yl)methylamino]-3-oxopropyl]carbamate](/img/structure/B2585587.png)
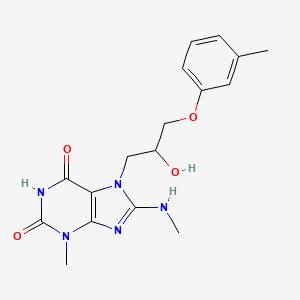
![Methyl 2-(6-oxa-2-azaspiro[3.5]nonan-7-yl)acetate;2,2,2-trifluoroacetic acid](/img/structure/B2585589.png)


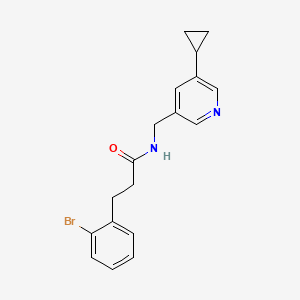
![N-(4-methoxyphenethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2585594.png)
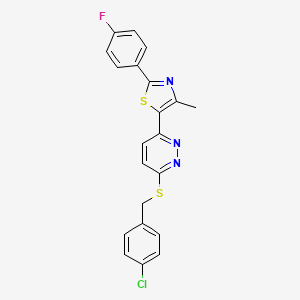
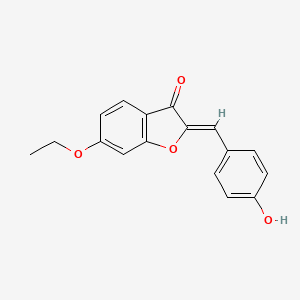
![(E)-4-(Dimethylamino)-N-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]but-2-enamide](/img/structure/B2585599.png)
![(R)-5-Azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B2585603.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea](/img/structure/B2585604.png)